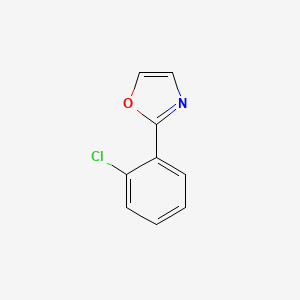

2-(2-氯苯基)噁唑

描述

2-(2-Chlorophenyl)oxazole is a heterocyclic compound . The oxazole nucleus is a five-membered ring that has been investigated for the advancement of novel compounds which show favorable biological activities .

Synthesis Analysis

Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis

The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond . These rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .Chemical Reactions Analysis

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They are used as intermediates for the synthesis of new chemical entities .科学研究应用

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities . Oxazoles and its derivatives are a part of a number of medicinal compounds . They have been found to have various biological activities such as antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant etc.

The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Oxazole-based molecules are becoming a kind of significant heterocyclic nucleus, which have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives .

-

Antimicrobial Activity

- Oxazole derivatives have been found to exhibit antimicrobial activity . The specific methods of application and experimental procedures would depend on the specific derivative and the microbial species being targeted. The outcomes of these applications would be a reduction in the growth or viability of the targeted microbial species .

-

Anticancer Activity

- Some oxazole derivatives have been found to exhibit anticancer activity . These compounds could potentially be used in the development of new anticancer drugs. The specific methods of application and experimental procedures would depend on the specific derivative and the type of cancer being targeted. The outcomes of these applications would be a reduction in the growth or viability of the targeted cancer cells .

-

Antitubercular Activity

- Oxazole derivatives have also been found to exhibit antitubercular activity . These compounds could potentially be used in the treatment of tuberculosis. The specific methods of application and experimental procedures would depend on the specific derivative and the strain of Mycobacterium tuberculosis being targeted. The outcomes of these applications would be a reduction in the growth or viability of the targeted bacterial cells .

-

Anti-Inflammatory Activity

- Some oxazole derivatives have been found to exhibit anti-inflammatory activity . These compounds could potentially be used in the treatment of inflammatory conditions. The specific methods of application and experimental procedures would depend on the specific derivative and the type of inflammation being targeted. The outcomes of these applications would be a reduction in inflammation .

-

Antidiabetic Activity

- Oxazole derivatives have also been found to exhibit antidiabetic activity . These compounds could potentially be used in the treatment of diabetes. The specific methods of application and experimental procedures would depend on the specific derivative and the type of diabetes being targeted. The outcomes of these applications would be a reduction in blood glucose levels .

-

Antiobesity Activity

- Some oxazole derivatives have been found to exhibit antiobesity activity . These compounds could potentially be used in the treatment of obesity. The specific methods of application and experimental procedures would depend on the specific derivative and the specific aspects of obesity being targeted. The outcomes of these applications would be a reduction in body weight or body fat .

-

Antioxidant Activity

- Oxazole derivatives have been found to exhibit antioxidant activity . These compounds could potentially be used in the treatment of diseases caused by oxidative stress. The specific methods of application and experimental procedures would depend on the specific derivative and the type of oxidative stress being targeted. The outcomes of these applications would be a reduction in oxidative stress .

-

Antiplatelet Aggregation

- Some oxazole derivatives have been found to inhibit platelet aggregation . These compounds could potentially be used in the prevention of blood clots. The specific methods of application and experimental procedures would depend on the specific derivative and the specific aspects of platelet aggregation being targeted. The outcomes of these applications would be a reduction in platelet aggregation .

-

Tyrosine Kinase Inhibition

- Oxazole derivatives have also been found to inhibit tyrosine kinase . These compounds could potentially be used in the treatment of diseases caused by overactive tyrosine kinase, such as certain types of cancer. The specific methods of application and experimental procedures would depend on the specific derivative and the specific aspects of tyrosine kinase activity being targeted. The outcomes of these applications would be a reduction in tyrosine kinase activity .

-

COX-2 Inhibition

- Some oxazole derivatives have been found to inhibit COX-2 . These compounds could potentially be used in the treatment of inflammation and pain. The specific methods of application and experimental procedures would depend on the specific derivative and the specific aspects of COX-2 activity being targeted. The outcomes of these applications would be a reduction in COX-2 activity .

-

Antifungal Activity

- Oxazole derivatives have also been found to exhibit antifungal activity . These compounds could potentially be used in the treatment of fungal infections. The specific methods of application and experimental procedures would depend on the specific derivative and the type of fungus being targeted. The outcomes of these applications would be a reduction in the growth or viability of the targeted fungal cells .

-

Antipathogenic Activity

- Some oxazole derivatives have been found to exhibit antipathogenic activity . These compounds could potentially be used in the treatment of various pathogenic diseases. The specific methods of application and experimental procedures would depend on the specific derivative and the type of pathogen being targeted. The outcomes of these applications would be a reduction in the growth or viability of the targeted pathogenic cells .

安全和危害

未来方向

Oxazole and its derivatives have been gaining attention in recent years due to their increasing relevance in the field of medicinal chemistry . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . The important information presented in these studies will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

属性

IUPAC Name |

2-(2-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUACMRENZNWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345053 | |

| Record name | 2-(2-Chlorophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)oxazole | |

CAS RN |

62881-98-5 | |

| Record name | 2-(2-Chlorophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

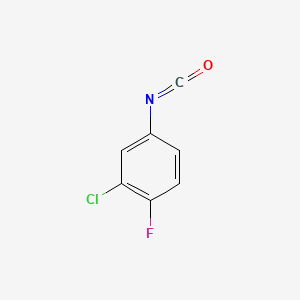

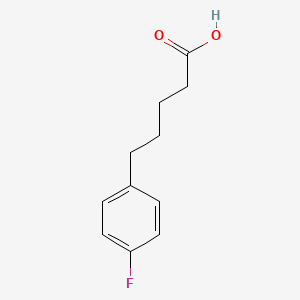

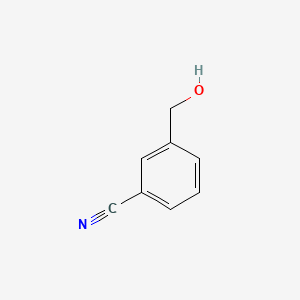

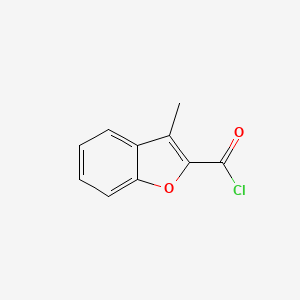

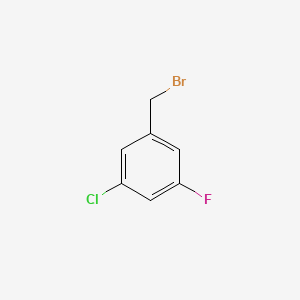

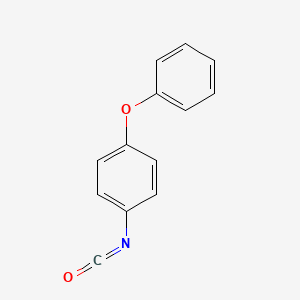

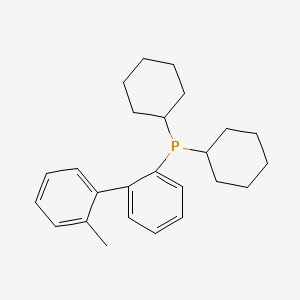

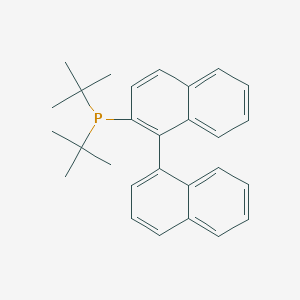

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

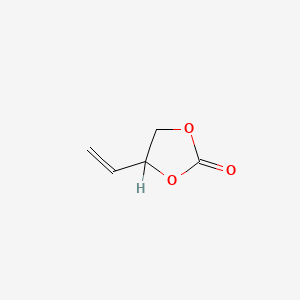

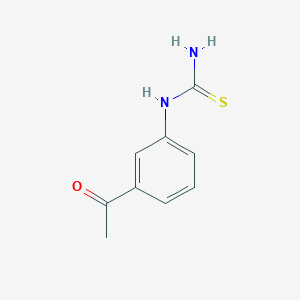

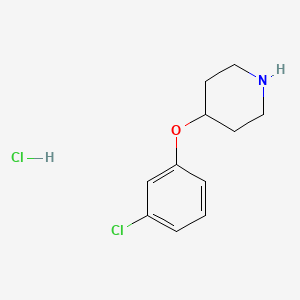

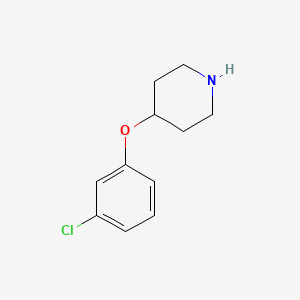

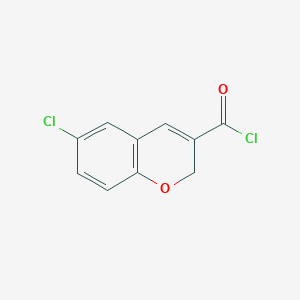

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。